molecular formula C10H10N2O B6254502 3-cyano-3-phenylpropanamide CAS No. 61324-64-9

3-cyano-3-phenylpropanamide

Cat. No.: B6254502
CAS No.: 61324-64-9
M. Wt: 174.20 g/mol
InChI Key: OVGVPADZHRYCLV-UHFFFAOYSA-N
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Description

3-Cyano-3-phenylpropanamide is an organic compound with the molecular formula C10H10N2O. It belongs to the amide class of chemicals and is characterized by a cyano group (-CN) and a phenyl group (-C6H5) attached to a propanamide backbone. This compound is a white crystalline powder with a melting point of 106-108°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-3-phenylpropanamide can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of cyanoacetamide with benzaldehyde in the presence of a base such as triethylamine. The reaction is typically carried out under microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as marine-derived fungi, has also been explored for the reduction of intermediate compounds to produce this compound under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-Cyano-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-3-phenylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

  • 3-Cyano-3-(2,6-dichlorophenyl)-2-oxo-N-phenylpropanamide
  • 2-Cyano-3-phenylacrylamide
  • 3-Cyano-3-(4-methoxyphenyl)propanamide

Comparison: 3-Cyano-3-phenylpropanamide is unique due to its specific structural features, such as the presence of both a cyano and a phenyl group on the same carbon atom. This structural arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of electron-withdrawing groups like chlorine in 3-cyano-3-(2,6-dichlorophenyl)-2-oxo-N-phenylpropanamide can significantly alter its reactivity and biological properties .

Properties

CAS No.

61324-64-9

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-cyano-3-phenylpropanamide

InChI

InChI=1S/C10H10N2O/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H2,12,13)

InChI Key

OVGVPADZHRYCLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)N)C#N

Purity

95

Origin of Product

United States

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